(3-Chlorophenyl)(2-methylbenzo[h]quinolin-4-yl)amine, chloride
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Overview
Description
(3-Chlorophenyl)(2-methylbenzo[h]quinolin-4-yl)amine, chloride is a complex organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chlorophenyl)(2-methylbenzo[h]quinolin-4-yl)amine, chloride typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
Substitution Reactions:
Amination: The final step involves the amination of the quinoline derivative with 2-methylbenzo[h]quinoline-4-amine under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
(3-Chlorophenyl)(2-methylbenzo[h]quinolin-4-yl)amine, chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form quinoline N-oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound to its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the quinoline core.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenated reagents, strong bases like sodium hydride, and polar aprotic solvents.
Major Products Formed
Oxidation: Quinoline N-oxides and related derivatives.
Reduction: Aminoquinoline derivatives.
Substitution: Various substituted quinoline compounds with different functional groups.
Scientific Research Applications
(3-Chlorophenyl)(2-methylbenzo[h]quinolin-4-yl)amine, chloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential as a fluorescent probe in biological imaging due to its unique photophysical properties.
Medicine: Explored for its potential as an anticancer agent, antimicrobial agent, and in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of (3-Chlorophenyl)(2-methylbenzo[h]quinolin-4-yl)amine, chloride varies depending on its application:
Anticancer Activity: It may inhibit cell proliferation by interacting with DNA and interfering with the replication process.
Antimicrobial Activity: It can disrupt microbial cell membranes and inhibit essential enzymes.
Neurological Effects: It may modulate neurotransmitter levels and receptor activity in the brain.
Comparison with Similar Compounds
Similar Compounds
Quinoline: A simpler structure with a wide range of biological activities.
Chloroquine: An antimalarial drug with a quinoline core.
Ciprofloxacin: A quinolone antibiotic with potent antimicrobial properties.
Uniqueness
(3-Chlorophenyl)(2-methylbenzo[h]quinolin-4-yl)amine, chloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a quinoline core with a chlorophenyl group and a methylbenzo[h]quinoline moiety makes it a versatile compound for various applications.
Properties
Molecular Formula |
C20H16Cl2N2 |
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Molecular Weight |
355.3 g/mol |
IUPAC Name |
N-(3-chlorophenyl)-2-methylbenzo[h]quinolin-4-amine;hydrochloride |
InChI |
InChI=1S/C20H15ClN2.ClH/c1-13-11-19(23-16-7-4-6-15(21)12-16)18-10-9-14-5-2-3-8-17(14)20(18)22-13;/h2-12H,1H3,(H,22,23);1H |
InChI Key |
MHKRKPVGBJZDCE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C=CC3=CC=CC=C3C2=N1)NC4=CC(=CC=C4)Cl.Cl |
Origin of Product |
United States |
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